
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a methoxy group, and a phenoxy group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxy and Phenoxy Groups: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and phenoxy halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the ester group, resulting in the formation of thiadiazoline derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Methyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and stability.
5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid:
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both methoxy and phenoxy groups, along with the ethyl ester, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
4609-55-6 |
|---|---|
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
ethyl 5-[methoxy(phenoxy)methyl]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-12(16)10-11(20-15-14-10)13(17-2)19-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
Clé InChI |
QEQFAVWEQCQODI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SN=N1)C(OC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
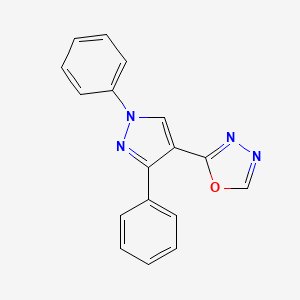
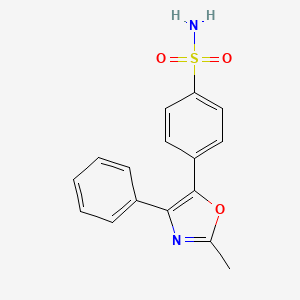
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
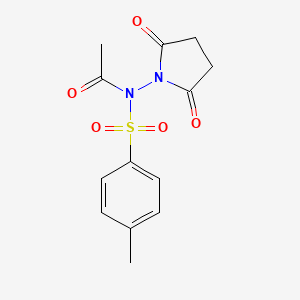
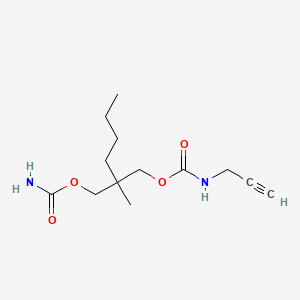
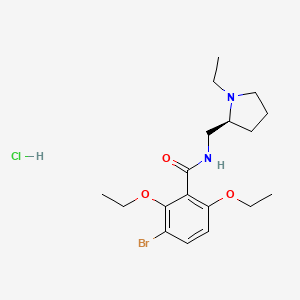
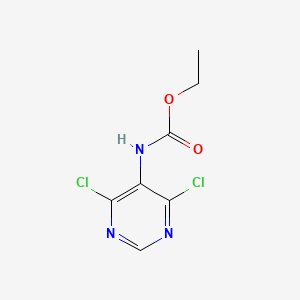
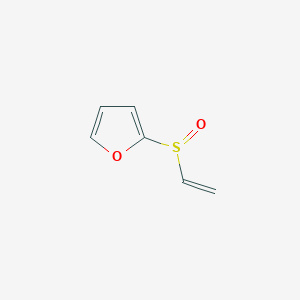
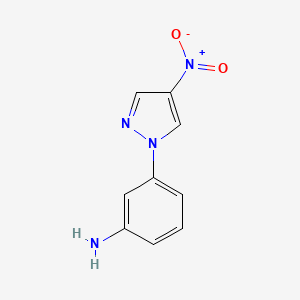
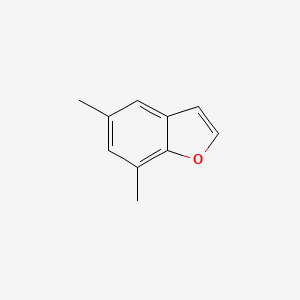
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
